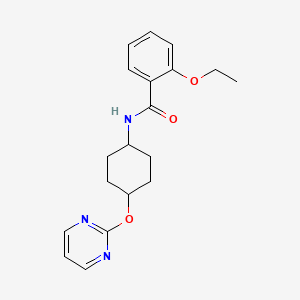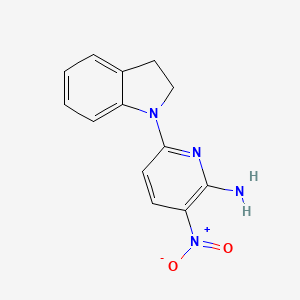![molecular formula C24H21N3O4S2 B2899157 4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324759-05-9](/img/structure/B2899157.png)
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as DMTB, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide works by binding to the ATP-binding site of Hsp90, which inhibits its activity. Hsp90 is a chaperone protein that helps in the folding and stabilization of various client proteins. In cancer cells, Hsp90 is overexpressed, and its inhibition leads to the degradation of client proteins, which results in the death of cancer cells. This compound has also been shown to induce the unfolded protein response (UPR), which is a cellular stress response that helps in the removal of misfolded proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. This compound has been shown to induce the UPR, which helps in the removal of misfolded proteins. In addition to cancer, this compound has also shown potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized on a large scale. It has shown promising results in various cancer cell lines and other diseases. However, this compound has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. It also has potential off-target effects, which need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on 4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide. First, the mechanism of action of this compound needs to be further elucidated. Second, the potential off-target effects of this compound need to be carefully evaluated. Third, the solubility of this compound needs to be improved for in vivo administration. Fourth, the efficacy of this compound needs to be evaluated in animal models. Fifth, the potential use of this compound in combination with other drugs needs to be explored. Sixth, the toxicity of this compound needs to be evaluated. Seventh, the potential use of this compound in the treatment of other diseases needs to be explored.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in various scientific research studies. It has potential use in the treatment of cancer and other diseases. The synthesis method is relatively simple, and the compound can be easily synthesized on a large scale. This compound works by inhibiting the activity of Hsp90, which is essential for the survival and growth of cancer cells. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, which need to be explored.
Métodos De Síntesis
The synthesis of 4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of more than 95%. The synthesis method is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of a protein called Hsp90, which is essential for the survival and growth of cancer cells. In addition to cancer, this compound has also shown potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-27(2)33(29,30)21-14-10-18(11-15-21)23(28)26-24-25-22(16-32-24)17-8-12-20(13-9-17)31-19-6-4-3-5-7-19/h3-16H,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRHKFYMWMRLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)

![N-butyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2899086.png)
![4-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2899087.png)
![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)
![2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2899089.png)

![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)
![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)
